molecular formula C9H15N3O2 B15151018 methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate

methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate

Cat. No.: B15151018
M. Wt: 197.23 g/mol
InChI Key: ZLVWVAUDHZBUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]acetate

InChI

InChI=1S/C9H15N3O2/c1-11(7-9(13)14-3)6-8-4-5-10-12(8)2/h4-5H,6-7H2,1-3H3

InChI Key

ZLVWVAUDHZBUOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate typically involves the reaction of 1-methyl-1H-pyrazole with glycine derivatives under specific conditions. One common method includes the following steps:

    Starting Materials: 1-methyl-1H-pyrazole and methyl glycinate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinate moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.